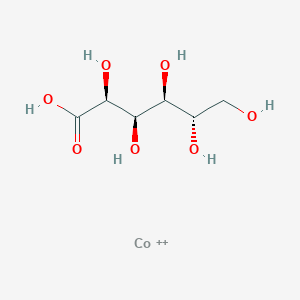

Cobalt(2+);2,3,4,5,6-pentahydroxyhexanoate

Beschreibung

Eigenschaften

CAS-Nummer |

71957-08-9 |

|---|---|

Molekularformel |

C12H22CoO14 |

Molekulargewicht |

449.23 g/mol |

IUPAC-Name |

cobalt(2+);bis(2,3,4,5,6-pentahydroxyhexanoate) |

InChI |

InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |

InChI-Schlüssel |

BMJZVKPTRWYLKB-UHFFFAOYSA-L |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co] |

Kanonische SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co] |

Andere CAS-Nummern |

71957-08-9 |

Piktogramme |

Irritant |

Synonyme |

D-Gluconic Acid Cobalt Complex; Cobalt(2+) Gluconate; Cobalt(II) Gluconate; bis(D-Gluconato-O1,O2)-(T-4)-cobalt |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Cobalt Ii Gluconate Hydrate

Preparation Routes for Cobalt(II) Gluconate Hydrate (B1144303)

The preparation of Cobalt(II) gluconate hydrate can be broadly categorized into direct synthesis, where it is the primary product, and its use as an intermediate for creating advanced materials.

The most common direct synthesis route involves the reaction of a cobalt salt with a source of gluconate ions under controlled conditions. A well-documented method utilizes a two-step process to ensure the formation of the desired compound. google.com

The first step involves the preparation of a basic cobalt carbonate precursor. This is typically achieved by reacting a soluble cobalt salt, such as cobalt sulfate (B86663), with an alkali bicarbonate like sodium bicarbonate. The reaction is generally performed in an aqueous solution at a controlled temperature, for instance, 80°C, to precipitate the basic cobalt carbonate. google.com The resulting precipitate is then separated, washed, and prepared for the next stage. google.com

In the second step, the prepared basic cobalt carbonate reacts with gluconic acid. google.com This reaction is carried out in a reactor at an elevated temperature, typically between 70°C and 100°C, for approximately one hour. google.com The elevated temperature serves to enhance the reaction kinetics. Following the reaction, the solution is cooled to allow for the crystallization of Cobalt(II) gluconate hydrate, which is then dried and crushed to obtain the final product. google.com

Table 1: Direct Synthesis of Cobalt(II) Gluconate Hydrate

| Step | Reactants | Reaction Conditions | Product | Chemical Equation |

|---|---|---|---|---|

| 1 | Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), Sodium bicarbonate (NaHCO₃) | Aqueous solution, 80°C, 1 hour reaction, 12 hours static settling | Basic cobalt carbonate (2CoCO₃·3Co(OH)₂) | 5CoSO₄·7H₂O + 10NaHCO₃ → 2CoCO₃·3Co(OH)₂ + 5Na₂SO₄ + 8CO₂ + 35H₂O google.com |

| 2 | Basic cobalt carbonate (2CoCO₃·3Co(OH)₂·H₂O), Gluconic acid (C₆H₁₂O₇) | 70-100°C, 1 hour reaction, followed by crystallization and drying | Cobalt(II) gluconate (C₁₂H₂₂CoO₁₄) | 2CoCO₃·3Co(OH)₂·H₂O + 10C₆H₁₂O₇ → 5C₁₂H₂₂CoO₁₄ + 2CO₂↑ + 9H₂O google.com |

Cobalt(II) gluconate hydrate serves as a valuable precursor for the synthesis of various cobalt-based nanomaterials due to its organic component, which can be removed through thermal processes like pyrolysis or calcination. researchgate.netresearchgate.net This method allows for the formation of materials such as cobalt oxides and metallic cobalt with specific morphologies. For instance, cobalt and cobalt oxide nanoparticles have been successfully synthesized from cobalt gluconate salt precursors. researchgate.net The thermal decomposition of the gluconate complex in a controlled atmosphere can yield either pure metallic cobalt or cobalt oxides like CoO. researchgate.net

Furthermore, cobalt gluconate is used as a starting material to obtain graphitic carbon structures. chemicalbook.com It is also employed in the fabrication of complex oxides, such as cobalt-aluminate spinels (CoAl₂O₄), through the thermal decomposition of polynuclear multimetallic compounds containing gluconate anions as ligands. scribd.com

Table 2: Cobalt(II) Gluconate Hydrate as a Precursor

| Precursor | Synthesis Method | Resulting Material | Application/Architecture |

|---|---|---|---|

| Cobalt(II) gluconate | Pyrolysis / Thermal Decomposition | Cobalt (Co) or Cobalt Oxide (CoO) nanoparticles | Nanostructured materials researchgate.net |

| Cobalt(II) gluconate | Thermal Decomposition | Cobalt-aluminate spinel (CoAl₂O₄) | Spinel oxides scribd.com |

| Cobalt(II) gluconate | Pyrolysis | Graphitic Carbon Structures | Carbon-based materials chemicalbook.com |

Direct Synthesis Approaches

Controlled Synthesis of Cobalt(II) Gluconate Hydrate Derivatives

The chemistry of cobalt and gluconate extends to the formation of more complex coordination compounds, including polynuclear and bimetallic systems, where the gluconate ligand plays a crucial role in bridging metal centers and dictating the final architecture.

Polynuclear coordination compounds involve multiple metal centers linked by bridging ligands. Gluconate, with its multiple hydroxyl groups and a carboxylate group, is an effective ligand for constructing such architectures. scribd.com The synthesis of these compounds often involves reacting a cobalt salt with gluconic acid or its salt under specific pH conditions. scribd.com The pH of the reaction medium is a critical parameter as it influences the deprotonation state of the gluconate ligand and thus its coordination mode. scribd.com

For example, polynuclear cobalt complexes can be assembled where gluconate anions act as bridging ligands between Co(II) ions. scribd.com The resulting structures can serve as single-source precursors for mixed-metal oxides. The thermal decomposition of a polynuclear Co-Al-gluconate complex, for instance, yields cobalt-aluminate spinel (CoAl₂O₄). scribd.com While detailed structural analysis of polynuclear cobalt gluconate is limited in available literature, analogous systems using ligands like citric acid, another polyhydroxy carboxylate, demonstrate the formation of complex structures ranging from 1D helical chains to 2D layered networks and 3D frameworks. acs.org These studies highlight the versatility of such ligands in creating diverse polynuclear cobalt architectures. acs.org

Bimetallic systems containing cobalt and another metal are of significant interest for their catalytic and magnetic properties. analis.com.my Cobalt(II) gluconate can be used as a precursor to synthesize these materials. The general strategy involves preparing a homogenous solution containing the precursors of both metals, followed by a co-precipitation or decomposition step.

One approach involves the pyrolytic decomposition of mixed-metal gluconate salts. For instance, Co-MnO catalysts have been prepared from the corresponding cobalt and manganese gluconate salts. researchgate.netresearchgate.net This method ensures an intimate mixing of the metal ions at the atomic level, leading to the formation of homogeneous mixed-metal oxide phases upon thermal treatment. researchgate.net

Another example is the synthesis of cobalt-aluminate spinels (CoAl₂O₄), which are prepared by the thermal decomposition of polynuclear bimetallic precursors. scribd.com These precursors are synthesized by reacting cobalt and aluminum salts (e.g., Al(NO₃)₃) with δ-gluconolactone, which hydrolyzes to gluconic acid in situ at elevated temperatures (e.g., 80°C). scribd.com The resulting complex contains both cobalt and aluminum ions bridged by gluconate ligands, and its subsequent calcination at high temperatures (e.g., 1000°C) produces the targeted bimetallic spinel oxide. scribd.com

Table 3: Examples of Bimetallic Systems from Gluconate Precursors

| Bimetallic System | Precursors | Synthesis Method | Final Product |

|---|---|---|---|

| Co-Al | Cobalt(II) salt, Aluminum nitrate (B79036) (Al(NO₃)₃), δ-gluconolactone | Co-precipitation to form a polynuclear complex, followed by thermal decomposition at 1000°C | Cobalt-aluminate spinel (CoAl₂O₄) scribd.com |

| Co-Mn | Cobalt(II) acetate (B1210297), Manganese(II) acetate, D-gluconic acid | Mixing of aqueous solutions to form mixed gluconate salts, followed by pyrolytic decomposition | Co-MnO catalysts researchgate.netresearchgate.net |

| Co-Fe | Iron(III) nitrate, Cobalt(II) nitrate (as dopant) | Impregnation onto alumina (B75360) support, followed by calcination | Bimetallic Co/Fe-Al₂O₃ catalyst analis.com.my |

| Co-W | Cobalt(II) acetate, Sodium tungstate (B81510) | Hydrothermal carbon-coating methodology followed by pyrolysis | Bimetallic CoW nanoparticles embedded in a carbon matrix (CoW@C) acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Crystal Structure Analysis of Cobalt(II) Gluconate Hydrate (B1144303) and Analogues

The three-dimensional arrangement of atoms and molecules in Cobalt(II) gluconate hydrate and similar compounds is determined using advanced analytical techniques, providing insight into its coordination chemistry and intermolecular forces.

Single crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. For cobalt complexes, this technique allows for the unambiguous determination of the cobalt ion's oxidation state and coordination geometry by measuring bond lengths. rsc.org For instance, Co(II)–N bond lengths are typically in the range of 2.117–2.141 Å, which is significantly longer than the 1.928–1.939 Å bonds observed in Co(III) complexes. rsc.org

While a detailed single-crystal structure of Cobalt(II) gluconate hydrate is not available in the cited literature, its nomenclature, (T-4)-Bis(D-gluconato-κO¹,κO²)cobalt, suggests a tetrahedral coordination geometry where the cobalt(II) ion is chelated by two bidentate gluconate ligands. cymitquimica.com In this arrangement, coordination occurs through the carboxylate oxygen (O¹) and the α-hydroxyl oxygen (O²). However, in other contexts, the gluconate ion has also been described as a monovalent ligand. researchgate.net The gluconate anion itself typically adopts a bent-chain conformation within crystal structures. researchgate.net

In many analogous cobalt(II) carboxylate complexes, the Co(II) ion exists in an octahedral coordination environment, often involving water molecules in the coordination sphere. acs.orgnih.gov For example, in tetra-aqua-bis-(isonicotinamide-κN¹)cobalt(II) fumarate, the Co(II) atom is coordinated by two isonicotinamide (B137802) ligands and four water molecules, resulting in a distorted N₂O₄ octahedron. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The dnorm surface maps these interactions, where red spots indicate close contacts, such as hydrogen bonds, and blue regions represent longer-range contacts. researchgate.netmdpi.com

For cobalt(II) coordination complexes, Hirshfeld analysis reveals the intricate network of hydrogen bonds and other weak interactions that stabilize the crystal packing. nih.govresearchgate.net Two-dimensional fingerprint plots are derived from the Hirshfeld surface to provide a quantitative summary of the different types of intermolecular contacts. researchgate.net These plots display the relative contributions of various interactions. acs.org

In the crystal structure of a related cobalt(II) succinate (B1194679) complex, the dominant interactions are O···H/H···O contacts, which account for 43% of the total Hirshfeld surface and are characteristic of strong hydrogen bonding. nih.gov Other significant contacts include H···H (39.8%) and C···H/H···C (8.4%). nih.gov Similarly, in a trinuclear cobalt(II) complex, H···H interactions were found to be the most prominent. mdpi.com These analyses demonstrate the crucial role of hydrogen bonding involving coordinated water molecules and ligand functional groups in building the supramolecular architecture. nih.govnih.gov

| Interaction Type | Co(C₆H₆N₂O)₂(H₂O)₄ nih.gov | [Co₃(L²)₂(μ-OAc)₂(CH₃OH)₂]·2CH₃OH mdpi.com |

|---|---|---|

| O···H / H···O | 43.0% | 5.7% |

| H···H | 39.8% | 40.7% |

| C···H / H···C | 8.4% | 9.8% |

| C···C | 3.8% | - |

| Br···H / H···Br | - | 13.6% |

The gluconate ligand, with its multiple donor oxygen atoms from carboxylate and hydroxyl groups, can bridge multiple metal centers. This behavior is similar to that of other polyhydroxy-carboxylate ligands like citrate. acs.org The reactions of cobalt(II) with citric acid, for example, yield a variety of polymeric architectures, including 1D helical chains and 2D layered structures, depending on factors like pH and the counterions present. acs.org Similarly, Co(II) complexes with glutarate and bipyridyl ligands can form 2D sheets and 3D networks. nih.gov These structures demonstrate how simple coordination units can assemble into extended frameworks. acs.orgniscpr.res.in

| Complex | Ligands | Dimensionality | Reference |

|---|---|---|---|

| [Co(H₂cit)(H₂O)]ₙ | Citrate | 1D Chiral Helical Chain | acs.org |

| (NH₄)₂ₙ[Co₂(Hcit)₂(H₂O)₂]ₙ | Citrate, Ammonium | 2D Layered Complex | acs.org |

| [Co₂(Glu)₂(µ-bpe)₂]·(H₂O)₀.₅ | Glutarate, bpe | 2D Sheet | nih.gov |

| [Co₂(Glu)₂(µ-bpa)₂]·(H₂O)₄ | Glutarate, bpa | 3D Network | nih.gov |

| [Co₂(ma)(ina)]ₙ·2nH₂O | Malate, Isonicotinate | 3D Microporous Polymer | rsc.org |

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2-D Fingerprint Plots

Vibrational Spectroscopy of Cobalt(II) Gluconate Hydrate

Vibrational spectroscopy techniques like FT-IR and Raman are essential for probing the coordination environment of the cobalt ion and confirming the structural integrity of the compound.

FT-IR spectroscopy is highly sensitive to changes in molecular vibrations upon coordination of a ligand to a metal ion. For metal gluconate complexes, the most informative region of the IR spectrum is that of the carboxylate (COO⁻) stretching vibrations. acs.orgnih.gov The coordination of the carboxylate group to the cobalt ion leads to shifts in the positions of its symmetric (ν_s) and asymmetric (ν_as) stretching bands compared to the free gluconate ion.

In a study of magnesium(II) gluconate, it was noted that the interaction with the metal ion is primarily localized to the carboxylate group. acs.orgnih.gov A key observation in metal carboxylate complexes is the splitting of the asymmetric vibration mode. acs.org For example, this splitting was indicative of different coordination modes in cobalt(II) acetate (B1210297) dihydrate. acs.orgnih.gov For cobalt(II) gluconate, a characteristic carbonyl stretch (ν(C=O)) has been identified at 1610 cm⁻¹. This indicates a direct interaction between the carboxylate group of the gluconate and the cobalt(II) center.

| Vibrational Mode | Compound/System | Wavenumber (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|---|

| ν_as(COO⁻) | Sodium Gluconate (solid) | 1599 and 1653 (split) | Asymmetric carboxylate stretch in the free ligand salt. | acs.orgnih.gov |

| ν(C=O) | Cobalt(II) gluconate hydrate | 1610 | Coordinated carbonyl group stretch. |

Raman spectroscopy provides complementary vibrational information to FT-IR and serves as a unique structural fingerprint for a compound based on its specific pattern of inelastic light scattering. tdx.catresearchgate.net Each peak in a Raman spectrum corresponds to a specific vibrational mode within the molecule.

While detailed Raman spectra for Cobalt(II) gluconate hydrate are not extensively reported in the searched literature, the technique's utility has been demonstrated in related cobalt-containing systems. For instance, in the study of cobalt-doped cerium oxide nanoparticles formed from a gluconate bath, the displacement of a Raman peak from 462 cm⁻¹ to 441 cm⁻¹ was used to confirm the successful incorporation of cobalt into the CeO₂ lattice. researchgate.net This illustrates how Raman spectroscopy can detect subtle structural changes resulting from metal ion coordination and interaction within a material's framework.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination

Electronic Spectroscopy and Magnetic Characterization

The electronic spectrum of cobalt(II) complexes, including cobalt(II) gluconate hydrate, offers significant insights into the geometry of the metal center and the splitting of its d-orbitals. Cobalt(II) has a d⁷ electronic configuration, which gives rise to distinct electronic transitions depending on its coordination environment, most commonly octahedral or tetrahedral. jetir.org

In an octahedral field, such as that anticipated for cobalt(II) gluconate hydrate where gluconate and water molecules act as ligands, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set. fiveable.me The electronic spectrum of a high-spin octahedral Co(II) complex typically displays three spin-allowed transitions:

⁴T₁g(F) → ⁴T₂g(F)

⁴T₁g(F) → ⁴A₂g(F)

⁴T₁g(F) → ⁴T₁g(P)

These transitions result in broad absorption bands. For instance, the spectrum of an octahedral Co(II) complex often shows a band in the near-infrared region (around 10,750 cm⁻¹) assigned to the ⁴T₁g(F) → ⁴T₂g(F) transition and another broad band in the visible region (around 22,000 cm⁻¹) corresponding to the ⁴T₁g(F) → ⁴T₁g(P) transition. nih.gov A weaker absorption, sometimes appearing as a shoulder, can be observed in the visible region as well. jetir.orgnih.gov

The presence of weakly binding ligands, such as the oxygen donors from the gluconate and water molecules, typically results in a high-spin complex. docbrown.info The color of such complexes is a direct consequence of these d-d transitions; for example, the pink color of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is due to weak absorption across the visible spectrum, allowing red and violet light to be transmitted. docbrown.info

In addition to the broad, spin-allowed bands, the spectra of Co(II) complexes can also feature narrower, less intense spin-forbidden bands, which become more resolved at low temperatures. nih.gov These are assigned to transitions to doublet states, such as the ²G state. nih.gov The analysis of these d-d transitions allows for the determination of ligand field parameters, which quantify the extent of d-orbital splitting.

Conversely, if the coordination were tetrahedral, the d-orbital splitting would be inverted and smaller. Tetrahedral Co(II) complexes typically exhibit more intense absorption bands, with a characteristic transition, ⁴A₂ → ⁴T₁(P), occurring around 550 nm. fiveable.mehhu.de

Table 1: Typical Electronic Transitions for Octahedral Cobalt(II) Complexes

| Transition | Typical Energy Range (cm⁻¹) | Spectral Region | Intensity |

|---|---|---|---|

| ⁴T₁g(F) → ⁴T₂g(F) | ~10,750 | Near-Infrared | Broad |

| ⁴T₁g(F) → ⁴A₂g(F) | Visible | Broad, Less Intense | |

| ⁴T₁g(F) → ⁴T₁g(P) | ~22,000 | Visible | Broad |

Magnetic susceptibility measurements are crucial for determining the spin state of cobalt(II) gluconate hydrate. The magnetic moment of a Co(II) complex provides clear evidence for its coordination geometry and whether it is in a high-spin or low-spin state. ijsrp.org

For a Co(II) ion (d⁷), two primary spin states are possible:

High-spin (S = 3/2): This state has three unpaired electrons.

Low-spin (S = 1/2): This state has one unpaired electron.

High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 Bohr Magnetons (B.M.). ijsrp.orgasianpubs.org This is significantly higher than the spin-only value of 3.88 B.M. for three unpaired electrons, indicating a substantial orbital contribution to the magnetic moment arising from the threefold orbital degeneracy of the ⁴T₁g ground state. ijsrp.orgasianpubs.org The magnetic moments of these complexes are also temperature-dependent. ijsrp.org For instance, magnetic moment values for cobalt(II) carboxylates like malonate and tartrate fall between 5.00 and 5.22 B.M., suggesting a high-spin octahedral symmetry. ijsrp.org

In contrast, low-spin octahedral Co(II) complexes, which are less common, have magnetic moments typically in the range of 1.9 to 2.5 B.M. ijsrp.org Tetrahedral high-spin Co(II) complexes show magnetic moments between 4.3 and 4.7 B.M., which are generally temperature-independent due to the non-degenerate ⁴A₂ ground state. ijsrp.org

Given that cobalt(II) gluconate hydrate involves coordination with oxygen-donating ligands (from gluconate and water), which are typically weak-field ligands, a high-spin octahedral configuration is expected. Therefore, its magnetic moment would be anticipated to be in the 4.7–5.2 B.M. range. ijsrp.orgneliti.com

Table 2: Expected Magnetic Moments for Different Cobalt(II) Geometries and Spin States

| Geometry | Spin State | Number of Unpaired Electrons | Expected Magnetic Moment (B.M.) | Temperature Dependence |

|---|---|---|---|---|

| Octahedral | High-Spin | 3 | 4.7 - 5.2 | Dependent |

| Octahedral | Low-Spin | 1 | 1.9 - 2.5 | Dependent |

| Tetrahedral | High-Spin | 3 | 4.3 - 4.7 | Independent |

| Square Planar | Low-Spin | 1 | 1.9 - 2.5 | Dependent |

NMR spectroscopy of paramagnetic complexes like cobalt(II) gluconate hydrate is a powerful tool, though the presence of the paramagnetic Co(II) center introduces unique challenges and opportunities. The unpaired electrons cause large chemical shifts (paramagnetic shifts) and significant line broadening of the NMR signals. researchgate.netresearchgate.net However, these effects can provide detailed structural and electronic information. researchgate.net

In the ¹H NMR spectrum of a paramagnetic Co(II) complex, the signals are often spread over a very wide spectral range, potentially from -35 to +112 ppm. mdpi.comd-nb.info The magnitude of the paramagnetic shift is dependent on the distance of the proton from the Co(II) center, following an inverse cubic relationship. researchgate.net This distance dependence allows for the assignment of protons based on their proximity to the metal ion.

For cobalt(II) gluconate hydrate in solution, ¹H NMR can be used to probe the binding of the gluconate ligand to the cobalt ion. The protons on the gluconate backbone closest to the coordination site will experience the largest shifts and broadening. mdpi.com Temperature-dependent ¹H NMR studies can also provide insights into the dynamics of the complex in solution, such as conformational changes. mdpi.com The observation of well-resolved, albeit shifted, signals is indicative of a stable complex in solution. nih.gov

Similar to ¹H NMR, ¹³C NMR spectra of paramagnetic Co(II) complexes are characterized by large isotropic shifts and broadened lines. researchgate.net In some cases, the strong paramagnetic effect of the Co(II) center can prevent the observation of ¹³C signals altogether. rsc.org

When observable, ¹³C NMR is highly informative for identifying the coordination sites of the ligand. For cobalt(II) gluconate, the carbon atoms of the carboxylate and hydroxyl groups directly involved in binding to the Co(II) ion will show the most significant paramagnetic shifts. nih.gov Studies on similar polyhydroxy carboxylate complexes have used ¹³C NMR to infer coordination bonding sites. researchgate.net For example, in a related Co(III)-gluconate complex, the carbon signals of the coordinated gluconate were successfully assigned, demonstrating the utility of this technique in mapping the metal-ligand interaction. znaturforsch.com

⁵⁹Co is a 100% naturally abundant, NMR-active nucleus (I = 7/2), making it a sensitive probe of its local environment. nih.gov While direct observation of ⁵⁹Co NMR in paramagnetic Co(II) complexes is often difficult due to extreme broadening, studies on related Co(III) systems highlight its potential. researchgate.net The chemical shift of ⁵⁹Co is exceptionally sensitive to changes in the coordination sphere and temperature. nih.govrsc.org

The ⁵⁹Co chemical shift has a large range (around 20,000 ppm) and its temperature dependence (Δδ/ΔT) is significant. rsc.orgresearchgate.net This sensitivity arises from the paramagnetic contribution to the chemical shift, which is directly related to the ligand field splitting energy (Δ_o). nih.gov As temperature increases, Co-ligand bonds vibrate and lengthen, leading to a weaker ligand field, a smaller Δ_o, and a downfield shift in the ⁵⁹Co signal. rsc.org

This property has led to the development of ⁵⁹Co NMR as a molecular thermometer. nih.govacs.org The dynamics of the coordination sphere, such as the flexibility of the ligand framework, can influence this temperature sensitivity. rsc.org Although directly applied to Co(II) gluconate hydrate is challenging, the principles demonstrate how ⁵⁹Co NMR can provide profound insights into the electronic structure and coordination dynamics of cobalt complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Chemical Shift Analysis

Carbon (¹³C) NMR Studies

Thermal Analysis and Decomposition Pathways

The thermal stability and decomposition behavior of cobalt(II) gluconate hydrate are critical parameters for its handling, storage, and application in various fields. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable insights into the structural changes, dehydration processes, and decomposition pathways of the compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For cobalt(II) gluconate hydrate, the TGA curve would be expected to show distinct mass loss steps corresponding to the removal of water molecules and the subsequent decomposition of the gluconate ligands.

Based on the analysis of analogous compounds like ferrous gluconate dihydrate, the thermal decomposition of cobalt(II) gluconate hydrate is projected to occur in the following stages researchgate.net:

Dehydration: The initial mass loss, occurring at relatively low temperatures, corresponds to the removal of the water of hydration. For instance, ferrous gluconate dihydrate exhibits a broad endothermic peak around 108 °C, corresponding to the loss of its two water molecules researchgate.net. A similar initial mass loss event is expected for cobalt(II) gluconate hydrate.

Ligand Decomposition: Following dehydration, the anhydrous cobalt(II) gluconate will undergo further decomposition at higher temperatures. This process involves the breakdown of the gluconate ligand (C₆H₁₁O₇⁻) into various gaseous products, such as carbon oxides (CO, CO₂) and water vapor, leading to a significant mass loss chemsrc.com. This decomposition is likely to be a multi-step process, as seen in the oxidative decomposition of ferrous gluconate which shows four distinct exothermic peaks researchgate.net.

Formation of Final Residue: The final stage of decomposition in an oxidizing atmosphere (like air) will result in the formation of a stable cobalt oxide residue. The theoretical mass of the final Co₃O₄ residue can be calculated from the initial mass of the cobalt(II) gluconate hydrate, providing a method for quantitative analysis fishersci.com.

The data in the table below is a hypothetical projection for the thermal decomposition of cobalt(II) gluconate dihydrate, based on data from analogous compounds researchgate.net.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Projected) | Description |

| Dehydration | ~ 90 - 130 | ~ 7.5% | Loss of two water molecules of hydration. |

| Ligand Decomposition I | ~ 200 - 250 | Variable | Initial exothermic decomposition of the gluconate ligand. |

| Ligand Decomposition II | ~ 280 - 320 | Variable | Continued oxidative decomposition of organic matter. |

| Ligand Decomposition III | ~ 340 - 380 | Variable | Further breakdown of intermediate decomposition products. |

| Ligand Decomposition IV | ~ 400 - 450 | Variable | Final stage of organic ligand decomposition. |

| Final Residue | > 450 | ~ 82.1% (Total) | Formation of stable cobalt oxide (Co₃O₄). |

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) processes occurring in the sample.

The DTA curve for cobalt(II) gluconate hydrate would complement the TGA data by revealing the energetic nature of the decomposition steps.

Endothermic Events: The initial dehydration process is an endothermic event, as energy is required to break the bonds holding the water molecules within the crystal lattice. This would be observed as an endothermic peak in the DTA curve, corresponding to the initial mass loss in the TGA. A broad endothermic peak is observed for the dehydration of ferrous gluconate dihydrate at approximately 108 °C researchgate.net.

Exothermic Events: The subsequent decomposition of the organic gluconate ligand in an oxidizing atmosphere is typically a series of strong exothermic events. This is due to the combustion of the organic material. For ferrous gluconate, sharp exothermic peaks are noted at approximately 220 °C, 293 °C, 350 °C, and 421 °C, indicating a complex, multi-stage oxidative decomposition researchgate.net. A similar pattern of exothermic peaks at elevated temperatures would be expected for cobalt(II) gluconate hydrate.

The following table summarizes the expected DTA events for cobalt(II) gluconate dihydrate, based on analogous ferrous gluconate data researchgate.net.

| DTA Event | Peak Temperature (°C) (Projected) | Type of Event | Associated Process |

| 1 | ~ 110 | Endothermic | Dehydration (Loss of H₂O) |

| 2 | ~ 225 | Exothermic | Onset of oxidative decomposition of the gluconate ligand. |

| 3 | ~ 300 | Exothermic | Major oxidative decomposition stage. |

| 4 | ~ 360 | Exothermic | Continued decomposition of intermediate organic fragments. |

| 5 | ~ 430 | Exothermic | Final combustion of carbonaceous residue. |

Theoretical and Computational Chemistry Approaches to Cobalt Ii Gluconate Hydrate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For a transition metal complex such as Cobalt(II) gluconate hydrate (B1144303), these methods can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying relatively large complexes like Cobalt(II) gluconate hydrate. nih.govresearchgate.net In a typical DFT study, the first step is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy (most stable) conformation. For Cobalt(II) gluconate hydrate, this would involve determining the precise bond lengths and angles between the Cobalt(II) ion, the gluconate ligand, and any coordinated water molecules.

The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G* for main group atoms and a set like LANL2DZ for cobalt) is crucial for obtaining reliable results. unige.chrsc.org DFT calculations would confirm the coordination environment of the Co(II) ion, which is typically octahedral in such complexes. researchgate.net Furthermore, these calculations can determine the electronic ground state. For Co(II), a d7 ion, a high-spin state is common in octahedral geometries with oxygen-donating ligands. researchgate.net The calculations would provide key electronic properties such as the distribution of electron density, molecular orbital energies, and the net atomic charges on each atom, revealing the extent of charge transfer from the ligands to the metal center.

Table 1: Representative Geometric Parameters for a DFT-Optimized [Co(gluconate)(H₂O)₄]⁺ Complex (Note: This table is illustrative, based on typical values for similar Co(II) complexes, as specific DFT data for Cobalt(II) gluconate hydrate is not available in the cited literature.)

| Parameter | Optimized Value |

| Co-O (gluconate carboxyl) | 2.07 Å |

| Co-O (gluconate hydroxyl) | 2.10 Å |

| Co-O (water) | 2.08 - 2.12 Å |

| O-Co-O Angle (cis) | 88° - 92° |

| O-Co-O Angle (trans) | 175° - 180° |

| Spin State | High-Spin (S=3/2) |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. unige.chresearchgate.net For Cobalt(II) gluconate hydrate, TD-DFT calculations can identify and characterize the nature of electronic transitions that occur when the molecule absorbs light.

Key transitions in such a complex could include:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a d-orbital on the cobalt center to an empty orbital on the gluconate ligand. researchgate.netacs.org

Intra-Ligand Charge Transfer (ILCT): An electron is excited from one part of the gluconate ligand to another part of the same ligand. researchgate.netacs.org

d-d Transitions: Excitation of an electron between the d-orbitals of the cobalt ion. These are often weak in intensity.

TD-DFT calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to the intensity of the absorption bands). acs.org This allows for a direct comparison with experimental UV-Vis spectra, aiding in the interpretation of spectral features and providing a deeper understanding of the electronic structure. jyu.firesearchgate.net

Table 2: Hypothetical Electronic Transitions for Cobalt(II) Gluconate Hydrate from TD-DFT (Note: This table is illustrative and represents typical results expected from a TD-DFT calculation on a Co(II) complex.)

| Calculated Wavelength (nm) | Oscillator Strength | Primary Character of Transition |

| 245 | 0.085 | Intra-Ligand Charge Transfer (ILCT) |

| 290 | 0.050 | Metal-to-Ligand Charge Transfer (MLCT) |

| 510 | 0.001 | d-d Transition |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe motions and interactions at the atomic scale.

The term "hydrate" in Cobalt(II) gluconate hydrate signifies the presence of water, both as coordinated ligands and as part of the crystal lattice. MD simulations are exceptionally well-suited to model the behavior of the Co(II) ion in an aqueous environment. researchgate.netresearchgate.net These simulations can model a central Co(II) ion surrounded by a large number of water molecules, tracking their movements over time.

Studies on aqueous Co(II) ions reveal a well-defined, stable first hydration shell, typically consisting of six water molecules in a rigid octahedral arrangement. researchgate.net The simulations can calculate key structural and dynamic properties, such as the radial distribution function, which shows the probability of finding a water molecule at a certain distance from the ion. researchgate.netrsc.org They also provide information on the mean residence time of water molecules in the first and second hydration shells, indicating how quickly these solvent molecules exchange with the bulk water. researchgate.net For Co(II), the water exchange rate is slower than for Mn(II) but faster than for Ni(II), a trend that classical MD simulations can reproduce. nih.gov

Table 3: Typical Hydration Properties of the Aqueous Co(II) Ion from Molecular Dynamics Simulations

| Property | Typical Value | Source |

| First Shell Coordination Number | 6 | researchgate.net |

| Co-O Distance (First Shell) | 2.06 - 2.10 Å | researchgate.net |

| Second Shell Coordination Number | 12 - 23 | researchgate.net |

| Co-O Distance (Second Shell) | 4.1 - 4.6 Å | researchgate.net |

| First Shell Water Residence Time | > 10 ps | researchgate.net |

The accuracy of classical MD simulations depends heavily on the quality of the force field, which consists of a set of parameters and equations describing the potential energy of the system. For metal ions, standard force fields can be inadequate. A more rigorous approach is to generate a specific intermolecular potential for the Co(II)-water interaction using high-level quantum mechanical (ab-initio) calculations. researchgate.netresearchgate.net

This process involves performing numerous quantum calculations of the interaction energy between the Co(II) ion and one or more water molecules at various distances and orientations. researchgate.net The resulting energy data is then used to fit the parameters of a sophisticated potential function. researchgate.netus.es This ab-initio derived potential can then be used in large-scale classical MD simulations, providing a much more accurate description of the solvent interactions than a generic force field would allow. researchgate.net This hybrid quantum mechanics/molecular mechanics (QM/MM) approach, where the ion and its immediate environment are treated quantum mechanically, is a powerful tool for studying hydrated ions. researchgate.net

Modeling Hydration Dynamics of Cobalt(II) Ions

Computational Studies of Metal-Ligand Interactions

Understanding the interaction between the Cobalt(II) ion and the gluconate ligand is central to describing the compound's structure and reactivity. Computational methods can quantify the strength and nature of this bond. DFT calculations are used to determine the binding energy between the metal and the ligand, which indicates the thermodynamic stability of the complex. nih.gov

Furthermore, various analysis techniques can be applied to the calculated wavefunction to interpret the bonding. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge transfer and orbital interactions between the cobalt ion and the oxygen donor atoms of the gluconate. doi.org It helps to characterize the bonds as primarily electrostatic or having significant covalent character. The Quantum Theory of Atoms in Molecules (QTAIM) is another method that analyzes the electron density topology to define atomic interactions and characterize bond paths. These studies can elucidate how the flexible gluconate ligand, with its multiple hydroxyl and carboxyl groups, coordinates to the cobalt center, a topic of general interest for metal-gluconate complexes. acs.org

Elucidation of Coordination Modes and Binding Energies

Theoretical studies are crucial for determining how the gluconate ligand binds to the cobalt(II) center. The gluconate anion possesses multiple potential donor sites—a carboxylate group and several hydroxyl groups—making various coordination modes possible.

Coordination Modes: Computational analyses of related metal-gluconate systems suggest that the most common binding mode involves chelation by the carboxylate group and the α-hydroxyl group. This forms a stable five-membered ring structure. A study on cobalt(III) complexed with D-gluconate revealed that the gluconate ligand indeed chelates through the carboxylate oxygen and the deprotonated α-hydroxyl oxygen (O1, O2). znaturforsch.com Similarly, DFT calculations on magnesium(II) gluconate complexes indicated a monodentate coordination of the gluconate anion, primarily through the carboxylate group, which is further stabilized by strong hydrogen bonds with coordinated water molecules. acs.org While these studies involve a different oxidation state for cobalt or a different metal ion, they provide a foundational model for the likely coordination environment in cobalt(II) gluconate. The presence of water molecules in the hydrate form of the complex also plays a significant role, with computational studies on hydrated cobalt(II) ions showing that water molecules directly coordinate to the metal center. nih.gov

Binding Energies: Quantifying the strength of the interaction between cobalt(II) and its ligands is a key aspect of computational analysis. While specific binding energy calculations for the gluconate ligand with cobalt(II) are not detailed in the available literature, data for the binding of water molecules to cobalt(II) ions have been determined through a combination of experimental and theoretical methods. These values provide a benchmark for the energy of cobalt-oxygen bonds. nih.gov

Threshold collision-induced dissociation (TCID) experiments, supported by DFT calculations, have been used to determine the sequential bond energies for the loss of water molecules from hydrated cobalt(II) complexes, Co²⁺(H₂O)ₓ. nih.gov The results provide insight into the strength of Co²⁺-OH₂ interactions.

| Reaction | Experimental BDE (kJ/mol) | Theoretical BDE (kJ/mol) |

|---|---|---|

| [Co(H₂O)₅]²⁺ → [Co(H₂O)₄]²⁺ + H₂O | 106.1 ± 5.9 | 104.6 |

| [Co(H₂O)₆]²⁺ → [Co(H₂O)₅]²⁺ + H₂O | 96.5 ± 4.9 | 97.5 |

| [Co(H₂O)₇]²⁺ → [Co(H₂O)₆]²⁺ + H₂O | 84.1 ± 4.8 | 83.3 |

| [Co(H₂O)₈]²⁺ → [Co(H₂O)₇]²⁺ + H₂O | 76.0 ± 4.3 | 75.7 |

| [Co(H₂O)₉]²⁺ → [Co(H₂O)₈]²⁺ + H₂O | 70.1 ± 3.8 | 70.3 |

| [Co(H₂O)₁₀]²⁺ → [Co(H₂O)₉]²⁺ + H₂O | 66.4 ± 3.6 | 66.1 |

| [Co(H₂O)₁₁]²⁺ → [Co(H₂O)₁₀]²⁺ + H₂O | 63.3 ± 3.6 | 62.8 |

Conformational Analysis of Gluconate Ligand in Cobalt(II) Complexes

The gluconate ligand is a flexible molecule due to the free rotation around the carbon-carbon bonds in its backbone. When it coordinates to a metal center like cobalt(II), it can adopt various conformations. Computational modeling is essential for exploring these conformational possibilities and identifying the most stable structures. nih.govresearchgate.net

A detailed computational study on a related cobalt(III)-gluconate complex, [Co(tren)(D-Glc1A1,2H⁻²-κ²O1,2)]⁺, provides significant insight into the conformational behavior of the gluconate ligand. znaturforsch.com In this system, experimental results showed the formation of two distinct isomers in roughly equal amounts. DFT calculations were employed to understand this outcome. The calculations revealed two possible isomers with different configurations (OC-6-34 and OC-6-43) that were very close in energy. znaturforsch.com This small energy difference, explained by the DFT approach, accounts for the co-existence of both isomers in the reaction mixture. znaturforsch.com This finding underscores the conformational flexibility of the gluconate ligand and the ability of computational methods to rationalize the formation of multiple isomeric products. The stability of these conformations is often supported by a network of intramolecular hydrogen bonds. znaturforsch.com

| Isomer Configuration | Description | Calculated Energy Difference | Experimental Observation |

|---|---|---|---|

| OC-6-34 | One of two stable conformations of the coordinated gluconate ligand. | A small energy difference, explaining the formation of both isomers. | Two isomers formed in approximately equal parts. |

| OC-6-43 | The second stable conformation, resulting from a twist of the chelate ring. |

These theoretical findings on a Co(III) system highlight the inherent flexibility of the gluconate ligand and the subtle energetic differences that can lead to multiple stable conformations when complexed. This principle is directly applicable to the conformational analysis of cobalt(II) gluconate hydrate.

Coordination Chemistry and Solution Behavior of Cobalt Ii Gluconate Hydrate

Equilibrium Studies of Cobalt(II)-Gluconate Complex Formation in Aqueous Media

In aqueous solutions, cobalt(II) ions and gluconate ligands establish equilibria that lead to the formation of various complex species. Studies have confirmed the existence of a 1:1 complex between cobalt(II) and the gluconate anion (GH₄⁻). In acidic to near-neutral solutions (pH < 7.5), an unstable cationic species, [Co(C₆H₁₁O₇)]⁺, is formed. The formation of this complex is often studied using spectrophotometric methods, where an increase in gluconate concentration leads to a shift in the maximum absorption wavelength, indicating complexation.

The equilibrium can be generally represented as: Co²⁺ + C₆H₁₁O₇⁻ ⇌ [Co(C₆H₁₁O₇)]⁺

The position of this equilibrium is highly dependent on factors such as pH, temperature, and the concentration of reactants. mdpi.comresearchgate.net At a pH of approximately 7, the complex is determined to have a 1:1 stoichiometry of metal to ligand. researchgate.netcore.ac.uk

Speciation and Stability of Cobalt(II) Gluconate Hydrate (B1144303) in Solution

The distribution of cobalt(II) species in a gluconate solution is diverse and dictated by the prevailing chemical environment. mdpi.com In acidic and neutral solutions, the primary species are the hydrated Co(H₂O)₆²⁺ cation and the 1:1 cobalt-gluconate complex, [Co(C₆H₁₁O₇)]⁺. mdpi.com The stability of these complexes is a key factor in their formation. The stability constant (log β) provides a quantitative measure of this stability. Research has reported varying stability constants for cobalt(II)-gluconate complexes, which can be attributed to different experimental conditions such as pH and ionic strength. researchgate.netcore.ac.uk

For instance, at a near-neutral pH of 7, a log β value in the range of 13 to 20 has been reported for the M1Gl1 (metal:gluconate) complex, which is indicative of salt formation. researchgate.netcore.ac.uk At a highly alkaline pH of 13.3, a different complex stoichiometry is observed, and the stability constant changes accordingly. researchgate.netcore.ac.uk The specific distribution of the various forms, including free ions and both neutral and charged complexes, is dependent on the total concentrations of the metal ions, the presence of other components in the solution, the stability of the formed complexes, pH, and temperature. mdpi.com

Table 1: Reported Stability Constants for Cobalt(II)-Gluconate Complexes

| pH | Stoichiometry (Co:Gluconate) | Log β | Reference |

|---|---|---|---|

| ~7 | 1:1 | 13-20 | researchgate.netcore.ac.uk |

Note: The stability constants can vary significantly based on the methodology and conditions of the study.

Influence of Solution Conditions on Coordination Sphere Dynamics

The pH of the aqueous solution has a profound effect on the interaction between cobalt(II) and gluconate. As the pH changes, the protonation state of the gluconate ligand's hydroxyl and carboxyl groups is altered, which in turn influences its coordination behavior.

Acidic to Neutral pH (pH < 7.5): In this range, the formation of the soluble cationic complex [Co(C₆H₁₁O₇)]⁺ is favored. researchgate.net

Alkaline pH (7.5 - 9.5): As the pH increases into the alkaline range, deprotonation of the hydroxyl groups on the gluconate ligand occurs. This leads to the formation of insoluble species. Studies have identified two such compounds: Co₂(OH)₃(C₆H₁₁O₇)·xH₂O and Co₃(C₆H₁₀O₇)₂(OH)₂·2H₂O. researchgate.net The formation of these hydroxide-containing products can cause the solution to become unclear. ias.ac.in

Highly Alkaline pH (pH > 9.5): At very high pH levels, a soluble anionic species is formed. This species is noted to be susceptible to rapid auto-oxidation. researchgate.net The increased complexation at high pH is due to the deprotonation of several alcohol groups on the gluconate ligand, making it a more potent chelating agent. grafiati.com

The buffering capacity of gluconate solutions, particularly when combined with other ions like sulfates, makes them resistant to drastic pH changes. ias.ac.in

Cobalt(II) complexes are well-known for their thermochromic properties, where a change in temperature induces a reversible color change. This phenomenon is typically associated with a change in the coordination geometry of the cobalt ion. In aqueous solutions, the hydrated Co(II) ion, [Co(H₂O)₆]²⁺, is pink and has an octahedral geometry. Upon heating, often in the presence of certain ligands, it can transform into a tetrahedral complex, which is typically blue. rsc.org

While detailed studies on the thermochromism of pure cobalt(II) gluconate solutions are not extensively documented, observations of color changes upon dehydration suggest similar structural transitions. The transition in color of cobalt(II) salts from pink to blue upon dehydration is a recognized phenomenon. For cobalt(II) gluconate, the removal of water causes a color shift from pink to purple and an increase in absorbance in the 600 nm region, which is characteristic of a change towards a tetrahedral coordination environment. researchgate.netacs.org This suggests that temperature can influence the coordination sphere by favoring the displacement of water ligands, leading to structural and, consequently, color changes. The process is driven by the endothermic nature of the transition from an octahedral to a tetrahedral complex. rsc.org

pH Effects on Cobalt(II)-Gluconate Interactions

Interaction Mechanisms with Other Metal Ions and Substrates

The cobalt(II)-gluconate complex can participate in ligand exchange reactions, where the gluconate or water ligands in the coordination sphere are replaced by other ligands present in the solution. This leads to the formation of ternary complexes.

An important application of this behavior is in chiral ligand-exchange capillary electrophoresis. In this technique, the cobalt(II)-D-gluconate complex serves as a chiral selector for the separation of enantiomers of molecules like amino acids. researchgate.net The formation of a ternary mixed-metal chelate complex between the primary Co(II)-gluconate complex, a secondary metal ion (if present), and the analyte enantiomer is the principle behind the separation. researchgate.net While copper(II) is a commonly used central ion for this purpose, cobalt(II) has been shown to be an effective alternative when paired with D-gluconic acid for separating amino acid enantiomers. researchgate.net

The kinetics of such ternary complex formations have been studied for various cobalt(II) systems. rsc.orgrsc.org These reactions involve the stepwise substitution of ligands, and the rates are influenced by the nature of the bound ligand and the entering ligand. The stability and lability of the initial complex play a crucial role; Co(II) complexes are generally considered labile, meaning they undergo ligand substitution reactions rapidly. libretexts.org

Compound Index

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Cobalt(II) gluconate hydrate | C₁₂H₂₂CoO₁₄·nH₂O |

| Cobalt(II) ion | Co²⁺ |

| Gluconate | C₆H₁₁O₇⁻ |

| Hexaaquacobalt(II) ion | [Co(H₂O)₆]²⁺ |

| Cobalt(II) chloride | CoCl₂ |

| Tetrachlorocobaltate(II) ion | [CoCl₄]²⁻ |

Influence of Gluconate on Actinide Retention Mechanisms (Analogue Studies)

The long-term safety of nuclear waste repositories relies on understanding the geochemical behavior of actinides, which can be significantly influenced by organic ligands present in the repository environment. Gluconate, a polyhydroxycarboxylic acid, is one such ligand of interest as it is used as a plasticizer in cement admixtures and in decontamination agents. frontiersin.orgfrontiersin.org Due to their similar chemical properties, trivalent lanthanides are often used as analogues for trivalent actinides like americium (Am(III)) and curium (Cm(III)). frontiersin.orgresearchgate.net Similarly, tetravalent elements like zirconium (Zr(IV)) and thorium (Th(IV)) can serve as analogues for tetravalent actinides such as plutonium (Pu(IV)) and neptunium (B1219326) (Np(IV)). tandfonline.comenergy.gov Cobalt(II) is also utilized as an analogue in certain contexts to study the sorption behavior of divalent cations.

Analogue studies are crucial for elucidating the complex interactions between actinides, gluconate, and various mineral surfaces relevant to a geological repository. These studies investigate how the formation of actinide-gluconate complexes in solution affects their retention, which is primarily governed by sorption and precipitation processes. The presence of gluconate can either enhance the mobility of actinides by forming soluble complexes or promote their retention through surface complexation or precipitation. researchgate.netnih.gov

Research has shown that the effect of gluconate on actinide retention is highly dependent on factors such as pH, the concentration of gluconate and calcium ions, and the specific mineralogy of the repository. frontiersin.orgiaea.org For instance, studies on the interaction of trivalent lanthanides (as actinide analogues) with gluconate have revealed the formation of various complexes, with their stability and charge being pH-dependent. nih.gov At elevated pH, deprotonation of the hydroxyl groups of gluconate can lead to the formation of negatively charged complexes, potentially increasing the mobility of the actinide analogue. nih.gov

The sorption of actinide analogues onto common mineral phases like goethite has also been investigated. In a study using lanthanum (La(III)) as an analogue for trivalent actinides, the presence of gluconate did not significantly affect adsorption below pH 7. iaea.org However, at pH values above 7, gluconate was found to double the maximum amount of lanthanum adsorbed, which was attributed to the formation of a ternary surface complex. iaea.org

Detailed research findings from various analogue studies are summarized in the interactive data table below, illustrating the complex influence of gluconate on the retention mechanisms of actinide analogues.

These analogue studies provide critical data for developing robust geochemical models that can predict the long-term fate of actinides in a nuclear waste repository. The nuanced effects of gluconate, ranging from negligible impact to significantly altered retention depending on the specific geochemical conditions, highlight the importance of conducting detailed, system-specific investigations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cobalt(II) gluconate hydrate |

| Americium(III) |

| Curium(III) |

| Plutonium(IV) |

| Neptunium(IV) |

| Zirconium(IV) |

| Thorium(IV) |

| Europium(III) |

| Lanthanum(III) |

| Samarium(III) |

| Gadolinium(III) |

| Lutetium(III) |

| Calcium-Silicate-Hydrate |

Electrochemical Investigations of Cobalt Ii Gluconate Hydrate Systems

Voltammetric Characterization of Redox Processes

Voltammetric methods are powerful tools for probing the electrochemical characteristics of cobalt(II) gluconate solutions. They provide insights into the stability of the electrochemical system and the nature of the redox reactions involving the cobalt-gluconate complexes.

Cyclic voltammetry (CV) is extensively used to characterize the redox behavior of cobalt in gluconate-containing electrolytes. The resulting voltammograms reveal key information about the deposition and stripping processes. In acidic gluconate solutions, CV scans typically show distinct cathodic and anodic peaks. researchgate.netmdpi.com

During the cathodic sweep, the reduction of Co(II) ions to metallic cobalt occurs. mdpi.com In some cases, particularly at lower cobalt concentrations, the reduction peak for hydrogen evolution can be observed preceding the cobalt deposition peak. mdpi.com For instance, in a dilute acidic gluconate bath, hydrogen evolution may be seen around -0.8 V, followed by cobalt deposition at approximately -1.0 V. mdpi.com The potential for cobalt deposition can be influenced by the presence of other ions in the electrolyte. mdpi.com For example, in single-metal gluconate baths, cobalt deposition begins at around -1.0 V. researchgate.netmdpi.com

The anodic scan reveals the dissolution of the deposited cobalt. researchgate.net This is often characterized by an anodic peak (ACo). mdpi.com In some systems, the dissolution process can be interrupted by the formation of cobalt hydroxide (B78521), leading to a second anodic peak. researchgate.net The stability and redox behavior are also influenced by the composition of the electrolyte. For instance, studies on Co-doped SnO2 synthesized from cobalt(II) gluconate hydrate (B1144303) have utilized CV to assess the electrochemical performance, cycling the potential between 0.01 V and 3.0 V vs. Li/Li+. rsc.org In alkaline solutions containing Co-gluconate complexes, CV has been employed to define the conditions for the anodic electrodeposition of cobalt oxides. iaea.org

Table 1: Representative CV Peak Potentials for Cobalt in Gluconate and Related Systems

| System | Cathodic Peak (CCo) | Anodic Peak (ACo) | Remarks | Source |

|---|---|---|---|---|

| Acidic Gluconate (dilute Co2+) | ~ -1.0 V | Present | Hydrogen evolution observed at ~ -0.8 V. | mdpi.com |

| Co(II) in Alkaline Gluconate | Deposition occurs | Dissolution peaks observed | Used for anodic electrodeposition of cobalt oxides. | iaea.org |

Chronoamperometry (CA) is a key technique for investigating the kinetics and nucleation mechanisms of cobalt electrodeposition from gluconate solutions. By applying a potential step and monitoring the resulting current-time transient, the initial stages of deposition can be elucidated. iaea.orgrsc.org

The shape of the chronoamperometric curve provides information about the nucleation process. A rising current that passes through a maximum (im) at a specific time (tm) before decaying is characteristic of a nucleation and growth process. rsc.org Theoretical models, such as the Scharifker and Hills (SH) model, are often applied to distinguish between instantaneous nucleation (where all nuclei form simultaneously) and progressive nucleation (where nuclei form continuously over time). rsc.org

In the context of cobalt electrodeposition from gluconate baths, studies have reported different nucleation mechanisms. For example, an amperometric study of cobalt deposition from an acidic gluconate solution indicated a progressive nucleation mechanism. researchgate.net In contrast, research on cobalt electrodeposition from a glyceline deep eutectic solvent found that the mechanism could shift from instantaneous to progressive nucleation depending on the cobalt ion concentration and the applied overpotential. rsc.org Chronoamperometry has also been used to confirm that the electrodeposition of cobalt on tungsten electrodes from a urea-choline chloride-CoCl2 melt follows a three-dimensional (3D) progressive nucleation and diffusion-controlled growth mechanism. science.gov

Cyclic Voltammetry (CV) for Electrochemical Stability and Redox Couples

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the complex processes occurring at the electrode-electrolyte interface. researchgate.net By applying a small amplitude AC potential perturbation over a wide range of frequencies, EIS can provide quantitative information about charge transfer resistance, double-layer capacitance, and diffusion processes. researchgate.netpolyu.edu.hk

In systems involving cobalt(II) gluconate, EIS has been used to investigate the mechanism of electrocatalytic reactions and the properties of deposited films. For instance, EIS studies on the electrocatalytic oxidation of glucose mediated by Co(II) in an alkaline solution revealed that the process follows a homogenous electrooxidation mechanism with a rate-determining charge transfer step. polyu.edu.hk The Nyquist plots obtained in these studies help to understand the charge transfer resistance (Rct) of the reaction. The Co(II)-glucose system was found to have the smallest charge transfer resistance compared to systems with copper or nickel, explaining its higher catalytic activity. polyu.edu.hk

EIS is also valuable for characterizing the impedance of materials synthesized from cobalt(II) gluconate. In a study of zinc oxide anodes doped with cobalt from a cobalt(II) gluconate precursor, EIS was performed after multiple cycles to reveal changes in impedance, which provides insight into the evolution of the solid electrolyte interphase (SEI). uniroma1.it

Mechanistic Studies of Cobalt Nucleation and Electrodeposition

The mechanism of cobalt electrodeposition from gluconate solutions is a complex process influenced by factors such as pH, electrolyte composition, and the presence of complexing agents. researchgate.netmdpi.comiaea.org In acidic solutions, the deposition is affected by the competition between cobalt reduction and hydrogen evolution. mdpi.com

A key aspect of the deposition mechanism is the role of intermediate species. In certain conditions, particularly during the codeposition of cobalt with other metals like ruthenium, the formation of a hydroxide-type intermediate, such as CoOH+, is believed to play a crucial role. researchgate.netmdpi.com This intermediate formation is often triggered by local pH changes at the cathode surface due to intense hydrogen evolution. researchgate.netmdpi.com

In alkaline baths containing cobalt-gluconate complexes, the electrodeposition mechanism for forming cobalt oxides has been shown to involve an adsorption step of a Co2L22- complex (where L is the gluconate ligand) and hydroxide ions on the electrode surface. iaea.org The codeposition of cobalt with tin from gluconate baths is also complex, with the kinetics of individual metal deposition changing when both metal species are present in the electrolyte. mdpi.com The mechanism of nucleation can vary, with studies reporting both progressive and instantaneous nucleation depending on the specific experimental conditions. researchgate.netrsc.orgscience.gov

Electrocatalytic Properties of Cobalt(II) Gluconate Hydrate-Derived Materials

Materials synthesized using cobalt(II) gluconate hydrate as a precursor have demonstrated significant potential as electrocatalysts for various reactions, particularly in the field of energy conversion and sensors.

Cobalt-based materials derived from gluconate precursors are effective catalysts for the electro-oxidation of organic molecules. Cobalt oxides electrodeposited from an alkaline bath containing Co-gluconate complexes have been shown to act as a sensing probe for the detection of aliphatic aldehydes. iaea.org Similarly, materials derived from cobalt(II) gluconate have been investigated for the electrocatalytic oxidation of glucose. polyu.edu.hk

In one study, the electrocatalytic oxidation of glucose in an alkaline solution was mediated by Co(II) ions. polyu.edu.hk The mechanism was found to be potential-dependent, proceeding through the formation of Co(III)-glucose and Co(IV)-glucose complexes. polyu.edu.hk This Co(II)-catalyzed system exhibited superior performance for glucose sensing compared to systems using Cu(II) or Ni(II), demonstrating a sensitivity of 1,342 mA M-1 cm-2. polyu.edu.hk

Furthermore, cobalt-gluconate has been used to synthesize cobalt sulfides nanocrystals encapsulated within nitrogen and sulfur dual-doped carbon spheres, which are designed to be high-efficiency nanoelectrocatalysts for the oxygen evolution reaction (OER). exaly.com Single-atom cobalt electrocatalysts, prepared using sodium gluconate and cobalt chloride hexahydrate, have also shown excellent bifunctional activity for both the oxygen reduction reaction (ORR) and OER, which is critical for rechargeable zinc-air batteries. mdpi.com

Table 2: Electrocatalytic Applications of Cobalt(II) Gluconate-Derived Materials

| Derived Material | Target Reaction | Key Finding | Source |

|---|---|---|---|

| Electrodeposited Cobalt Oxides | Oxidation of Aliphatic Aldehydes | Modified electrode acts as a sensing probe. | iaea.org |

| Co(II) in Alkaline Solution | Glucose Oxidation | High sensitivity (1,342 mA M-1 cm-2) for glucose sensing. | polyu.edu.hk |

| Cobalt Sulfides in N,S-doped Carbon | Oxygen Evolution Reaction (OER) | Developed as high-efficiency nanoelectrocatalysts. | exaly.com |

Investigation of Active Centers and Reaction Mechanisms

The electrochemical behavior of cobalt(II) gluconate hydrate is complex, with the nature of the active centers and the prevailing reaction mechanisms being highly dependent on the specific electrochemical process, such as electrodeposition or electrocatalysis, and the conditions of the electrolyte like pH and temperature. Investigations into these systems reveal a variety of active species and multi-step reaction pathways.

In acidic gluconate solutions (pH < 7.5), studies have confirmed the presence of an unstable cationic species, [Co(C6H11O7)]⁺, which is considered an active species in solution. researchgate.net However, the mechanism, particularly for electrodeposition, is often more intricate than the direct reduction of this complex. Research indicates that the electrodeposition of cobalt from gluconate solutions is frequently accomplished via a hydroxide-type intermediate. researchgate.net This is due to localized pH changes at the cathode surface, where water reduction can occur in parallel, leading to an increase in hydroxide ions (OH⁻). researchgate.net These ions can react with cobalt species to form intermediates like cobalt hydroxide (Co(OH)₂) or CoOH⁺, which are then reduced to metallic cobalt. researchgate.netresearchgate.net

Analysis of the kinetics of cobalt deposition from gluconate electrolytes suggests that the process involves a three-dimensional (3D) electrochemical nucleation and diffusion-controlled growth mechanism. researchgate.net A critical finding is the strong dependence of the number density of active sites for nucleation (N₀) on the applied potential, indicating that the electrode surface and electrical conditions dictate the initiation of deposition. researchgate.net

When cobalt(II) gluconate is used in electrocatalytic applications, particularly as a precursor for creating more complex catalysts, the nature of the active centers changes significantly. For instance, cobalt gluconate can be used to synthesize atomically dispersed cobalt on a nitrogen-doped porous carbon network (Co-N-C). mdpi.com In these catalysts, the active sites are identified as Co-Nₓ moieties, where single cobalt atoms are coordinated with nitrogen atoms within the carbon matrix. mdpi.com These microporous structures host the active sites, while mesopores facilitate the transport of reactants. mdpi.com In other preparations, cobalt-gluconate has been used to derive high-density cobalt sulfide (B99878) (Co₉S₈) nanocrystals encapsulated within carbon spheres, which serve as the primary active centers for reactions like the oxygen reduction reaction (ORR). nih.gov

In homogeneous electrocatalysis, such as the Co(II)-mediated electrooxidation of glucose to gluconate, the mechanism involves the cobalt ion itself as the active center, cycling through different oxidation states. polyu.edu.hk The proposed mechanism suggests the formation of a Co(III)-glucose complex and a Co(IV)-glucose complex as key intermediates. polyu.edu.hk The coordination between the cobalt ion and the organic molecule is crucial, as it lowers the potential required to oxidize Co(II) to its higher, more reactive valence states (Co(III) and Co(IV)). polyu.edu.hk

The following tables summarize key findings from electrochemical investigations into systems involving cobalt and gluconate or related species.

Detailed Research Findings

Table 1: Identified Active Species and Intermediates in Cobalt Gluconate and Related Electrochemical Systems

This table presents the various cobalt species that have been identified as active centers or key intermediates during electrochemical processes.

| Species/Intermediate | Electrochemical Process | pH Range | Role/Description | Source(s) |

| [Co(C₆H₁₁O₇)]⁺ | Electrodeposition | < 7.5 | Unstable cationic species in solution. | researchgate.net |

| CoOH⁺ / Co(OH)₂ | Electrodeposition | > 3 | Hydroxide-type intermediate formed at the cathode due to local pH increase. | researchgate.netresearchgate.net |

| Co-Nₓ moieties | Electrocatalysis (e.g., ORR) | N/A | Atomically dispersed active sites in catalysts derived from cobalt gluconate. | mdpi.com |

| Co₉S₈ nanocrystals | Electrocatalysis (ORR) | N/A | Active nanocrystals in catalysts synthesized using a cobalt-gluconate precursor. | nih.gov |

| Co(III)-glucose complex | Homogeneous Catalysis | Alkaline | Oxidized intermediate in the electrooxidation of glucose. | polyu.edu.hk |

| Co(IV)-glucose complex | Homogeneous Catalysis | Alkaline | Further oxidized, highly reactive intermediate in glucose electrooxidation. | polyu.edu.hk |

Table 2: Kinetic Parameters for Co(II)-Mediated Electrooxidation of Glucose

This table provides kinetic data from a study on the electrooxidation of glucose, a process closely related to gluconate chemistry. The charge transfer coefficient (α) indicates the symmetry of the energy barrier for the electron transfer step.

| Reaction Step | Potential Range (mV vs. Ag/AgCl) | Tafel Slope (mV dec⁻¹) | Charge Transfer Coefficient (α) | Source(s) |

| Co(II)-glucose → Co(III)-glucose | 500 – 650 | 375 | 0.157 | polyu.edu.hk |

| Co(III)-glucose → Co(IV)-glucose | 650 – 900 | 117 | 0.503 | polyu.edu.hk |

Applications As Precursors in Materials Science and Catalysis Research

Cobalt(II) Gluconate Hydrate (B1144303) as a Precursor for Carbonaceous Materials

The use of cobalt(II) gluconate hydrate as a single-source precursor offers significant advantages for the synthesis of carbonaceous materials. The molecular-level dispersion of the cobalt cation within the gluconate matrix ensures the formation of highly dispersed metallic nanoparticles during pyrolysis, which are crucial for catalytically generating structured carbon materials. researchgate.netua.es This approach avoids the separate impregnation step typically required in other methods, simplifying the synthesis process. researchgate.net

The pyrolysis of cobalt(II) gluconate hydrate under an inert atmosphere is a facile method for producing graphitic carbon nanostructures (GCNs). researchgate.netua.es The process involves the thermal decomposition of the gluconate salt into amorphous carbon, the conversion of Co(II) ions into cobalt oxide, and their subsequent reduction by the surrounding carbon to form metallic cobalt nanoparticles. researchgate.netua.es These in-situ-formed cobalt nanoparticles then act as catalysts, promoting the transformation of the amorphous carbon into more ordered, graphitic structures through a dissolution-precipitation mechanism. researchgate.netresearchgate.net

Research has shown that graphitic carbon begins to form at temperatures above 700°C. researchgate.netresearchgate.net By controlling the pyrolysis temperature, typically between 900°C and 1000°C, highly crystalline GCNs such as nanocapsules and nanopipes can be obtained. researchgate.netua.esresearchgate.net Subsequent treatment with acid can remove the metallic nanoparticles, and an oxidative treatment can eliminate the remaining amorphous carbon, yielding pure GCNs. researchgate.netua.es

Table 1: Synthesis of Graphitic Carbon Nanostructures from Cobalt(II) Gluconate

| Precursor | Pyrolysis Temperature (°C) | Atmosphere | Resulting Material | Post-Treatment | Final Product | Reference |

| Cobalt(II) gluconate trihydrate | 730 | N₂ | Amorphous carbon with dispersed Co nanoparticles | - | - | researchgate.net |

| Cobalt(II) gluconate trihydrate | 900 - 1000 | N₂ | Metal-carbon composite (Co nanoparticles in a carbon matrix) | HCl wash & KMnO₄ oxidation | Graphitic Carbon Nanostructures (nanocapsules, nanopipes) | researchgate.netua.es |

Controlled pyrolysis of cobalt(II) gluconate allows for the fabrication of advanced carbon composites. The thermal decomposition process itself yields a composite material consisting of cobalt nanoparticles embedded within a carbon matrix. researchgate.net These composites are valuable intermediates for various applications. For instance, they have been utilized as effective adsorbents and have shown potential in catalysis. mdpi.com

The pyrolysis of metal gluconates, including cobalt gluconate, is recognized as a method to produce porous carbon materials. mdpi.com The characteristics of these materials, such as specific surface area and porosity, can be tuned by adjusting the pyrolysis conditions. While some metal gluconates like zinc gluconate produce porous carbon through the evaporation of the metal, the pyrolysis of cobalt gluconate results in metal or metal oxide nanoparticles remaining in the carbon structure. mdpi.com This creates a composite material where the cobalt nanoparticles can provide magnetic or catalytic functionalities. These resulting composites, often containing a mix of graphitic and amorphous carbon, can be used directly or serve as supports for other catalytically active materials. researchgate.netua.es

Formation of Graphitic Carbon Structures

Synthesis of Metal Oxides and Mixed Metal Materials

Cobalt(II) gluconate hydrate is an effective precursor for the synthesis of cobalt oxides and more complex mixed metal oxide materials. The gluconate ligand decomposes at elevated temperatures, leaving behind reactive cobalt species that can form various oxide structures. This method provides a route to produce nanostructured oxides with high homogeneity.

Cobalt(II) gluconate hydrate, often in conjunction with other metal precursors, is utilized in the synthesis of complex oxides like ferrites.

Cobalt Ferrite (B1171679) (CoFe₂O₄): Cobalt ferrite nanoparticles embedded in a carbon matrix have been synthesized by recycling waste ferrous gluconate with a cobalt source. researchgate.net The use of gluconate precursors offers a pathway to creating CoFe₂O₄/carbon composites in a fluid method followed by calcination. researchgate.net This approach highlights the utility of gluconate salts in forming spinel ferrite structures.

Yttrium Iron Garnet (Y₃Fe₅O₁₂): A clean, single-phase Yttrium Iron Garnet (YIG) can be synthesized through the thermal decomposition of a polynuclear coordination compound precursor containing yttrium, iron, and gluconate anions. researchgate.net This precursor, with the formula (NH₄)₆[Y₃Fe₅(C₆O₇H₁₀)₆(C₆O₇H₉)₆]·8H₂O, ensures a molecular-level mixing of the metal cations, facilitating the formation of the complex garnet structure at lower temperatures compared to traditional solid-state reactions. researchgate.netresearchgate.netakjournals.com The thermal decomposition of the gluconate-based precursor was shown to be more effective in producing pure YIG compared to a similar malate-based precursor. researchgate.net

Table 2: Synthesis of Ferrites Using Gluconate-Based Precursors

| Target Material | Precursor System | Synthesis Method | Key Finding | Reference |

| Cobalt Ferrite (CoFe₂O₄) | Ferrous gluconate and cobalt source | Fluid method and post-calcination | Successful recycling of waste gluconate into a CoFe₂O₄/carbon composite. | researchgate.net |

| Yttrium Iron Garnet (Y₃Fe₅O₁₂) | (NH₄)₆[Y₃Fe₅(gluconate)₁₂]·8H₂O | Thermal decomposition | A clean, single-phase YIG was obtained from the gluconate precursor. | researchgate.net |

Cobalt(II) gluconate hydrate can also serve as a cobalt source for creating doped materials, where cobalt ions or nanoparticles are introduced into a host matrix to impart specific properties.

Co-doped Hydroxyapatite (B223615) Coatings: Cobalt-doped hydroxyapatite (Co-HAP) coatings are developed to improve the biological and mechanical properties of biomedical implants like Ti-6Al-4V. nih.gov While studies often use precursors like cobalt nitrate (B79036), the principle of using a soluble cobalt salt to introduce Co²⁺ ions into the HAP structure is well-established. nih.gov Given the use of other metal gluconates in biomaterial synthesis, cobalt(II) gluconate represents a viable, organic-based precursor for creating such doped coatings via methods like spin-coating. nih.gov The incorporation of cobalt can enhance adhesion strength and corrosion resistance. nih.gov

CoW Nanoparticles: Bimetallic cobalt-tungsten (CoW) nanoparticles embedded in a carbon matrix have been developed as efficient catalysts for reactions like the hydrogenation of quinolines. acs.orgnih.gov A common synthesis involves the hydrothermal carbon-coating of mixed-metal oxides followed by pyrolysis. acs.org While cobalt(II) acetate (B1210297) is a frequently cited precursor, cobalt(II) gluconate is a suitable alternative due to its decomposition properties, which would provide both the cobalt source and contribute to the carbon matrix formation during pyrolysis. The resulting CoW@C materials feature alloyed structures (e.g., Co₇W₆) that exhibit superior catalytic performance compared to monometallic cobalt nanoparticles. acs.org

Precursor for Ferrites (e.g., Cobalt Ferrite, Yttrium Iron Garnet)

Catalytic Performance in Organic Transformations

Cobalt(II) gluconate hydrate, and materials derived from it, demonstrate notable catalytic activity in various organic transformations. The compound can act as a precursor to catalytically active cobalt nanoparticles or cobalt oxides, or be used to create doped materials for electrocatalysis.

Research has shown that cobalt-based catalysts are effective in a range of reactions. For instance, specific cobalt(II) complexes have been investigated as precatalysts for the dehydrogenation of alcohols, which triggers the synthesis of valuable organic compounds like imines and quinolines. nih.gov While not always starting from the gluconate salt itself, these studies establish the catalytic potential of Co(II) species in important organic reactions.